molecular formula C19H17N3O3 B2565849 N-((6-cyclopropylpyridin-3-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 2310143-25-8

N-((6-cyclopropylpyridin-3-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Número de catálogo B2565849
Número CAS: 2310143-25-8
Peso molecular: 335.363
Clave InChI: BSVNQEQVOLACLM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-((6-cyclopropylpyridin-3-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide, also known as CPI-0610, is a small molecule inhibitor that has been developed to target the bromodomain and extraterminal (BET) protein family. BET proteins play a crucial role in regulating gene expression, and their dysregulation has been linked to various diseases, including cancer, inflammation, and cardiovascular diseases. CPI-0610 has shown promising results in preclinical studies, and its potential as a therapeutic agent is currently being evaluated in clinical trials.

Aplicaciones Científicas De Investigación

Synthesis and Evaluation for Anti-inflammatory Activity

A series of novel 2-(3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4-oxo-2-phenylthiazolidin-5-yl)acetic acid derivatives were synthesized and evaluated for their anti-inflammatory activity using both in vitro and in vivo models. These compounds demonstrated promising anti-inflammatory effects, with molecular docking studies indicating a high binding affinity towards human serum albumin (HSA), suggesting potential therapeutic applications in inflammation-related disorders (A. P. Nikalje, N. Hirani, R. Nawle, 2015).

Potential in Anticonvulsant and Antidepressant Therapies

A new series of 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives were synthesized and evaluated for their anticonvulsive and antidepressant activities. Several of these compounds showed significant protection against pentylenetetrazole (PTZ)-induced seizures and exhibited antidepressant-like activity in the forced swimming test (FST) model, suggesting their potential as anticonvulsant and antidepressant agents (Xing-Hua Zhen et al., 2015).

Antimicrobial Property and Molecular Docking Studies

Some new 1,3,4-oxadiazolines bearing the 6-methylpyridine moiety, including compounds with structural similarities to N-((6-cyclopropylpyridin-3-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide, were synthesized and evaluated for their antimicrobial properties. Molecular docking studies were conducted to assess the inhibition of enzyme L-glutamine: D-fructose-6-phosphate amidotransferase [GlcN-6-P] (EC 2.6.1.16), indicating that these compounds could be considered as potential inhibitors of GlcN-6-P synthase, relevant for antimicrobial activity (P. C. Shyma et al., 2013).

Environmental Impact and Degradation

A study on acetamiprid, a neonicotinoid insecticide with structural similarities to N-((6-cyclopropylpyridin-3-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide, revealed its environmental impact and explored bacterial strains capable of degrading acetamiprid. A strain of Stenotrophomonas sp. was identified that could hydrolyze acetamiprid, suggesting potential bioremediation applications to mitigate the environmental pollution caused by such compounds (Hongzhi Tang et al., 2012).

Photovoltaic Efficiency and Drug Design

Spectroscopic, quantum mechanical studies, and photovoltaic efficiency modeling were performed on bioactive benzothiazolinone acetamide analogs, revealing their potential in light harvesting efficiency and as photosensitizers in dye-sensitized solar cells (DSSCs). Molecular docking studies also suggested their utility in drug design, showing good inhibitor properties against specific targets (Y. Mary et al., 2020).

Propiedades

IUPAC Name

N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c23-17(21-10-12-5-8-16(20-9-12)13-6-7-13)11-22-18(24)14-3-1-2-4-15(14)19(22)25/h1-5,8-9,13H,6-7,10-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVNQEQVOLACLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=C2)CNC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((6-cyclopropylpyridin-3-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.